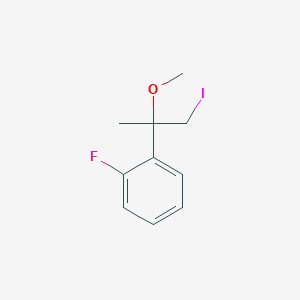
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene
Description
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene is a fluorinated aromatic compound with a branched propane-derived substituent at the ortho position of the benzene ring. The substituent features an iodine atom and a methoxy group on the central carbon of the propane chain. This structure combines halogenated and ether functional groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki coupling) due to the iodine atom’s susceptibility to nucleophilic displacement .
Propriétés
Formule moléculaire |
C10H12FIO |
|---|---|
Poids moléculaire |
294.10 g/mol |
Nom IUPAC |
1-fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C10H12FIO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 |
Clé InChI |
NXJBGHSANGKFRD-UHFFFAOYSA-N |
SMILES canonique |
CC(CI)(C1=CC=CC=C1F)OC |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.
Methoxypropan-2-yl Group Addition:
Analyse Des Réactions Chimiques
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Reactivity Highlights |
|---|---|---|---|---|---|
| 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene | C10H11FIO | 311.10 | I, OCH3, F | N/A | High iodine reactivity |
| (1-Bromo-2-fluoropropan-2-yl)benzene | C9H10BrF | 217.08 | Br, F | N/A | Moderate SN2 reactivity |
| 1-Fluoro-2-(2-nitropropenyl)benzene | C9H8FNO2 | 181.16 | NO2, CH=CH | 43–44 | Nitro group reactivity |
| CAY10512 | C15H13FO | 228.26 | CH=CH-C6H4-OCH3, F | N/A | Conjugation-dependent activity |
Activité Biologique
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene, with the CAS number 1601799-95-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of this compound is , with a molecular weight of 294.10 g/mol. The structure features a fluorine atom and an iodine atom, which are known to influence the compound's biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FIO |
| Molecular Weight | 294.10 g/mol |
| CAS Number | 1601799-95-4 |
Anticancer Potential
Research indicates that halogenated compounds, including derivatives like this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that fluorinated derivatives can enhance the inhibition of hexokinase II (HKII), a critical enzyme in cancer metabolism, thereby promoting apoptosis in malignant cells .
Table 1: IC50 Values of Halogenated Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (Cervical) | TBD |
| Fluorinated Derivative A | BxPC-3 (Pancreatic) | 0.50 |
| Fluorinated Derivative B | RD (Rhabdomyosarcoma) | 16.2 |
The mechanism by which this compound exerts its biological effects is primarily through the modulation of metabolic pathways in cancer cells. The presence of fluorine and iodine enhances the lipophilicity and cellular uptake of the compound, allowing it to interfere with key metabolic processes such as glycolysis and oxidative phosphorylation .
Study on Cytotoxicity
In a comparative study examining various halogenated compounds, it was found that those with fluorine substitutions exhibited markedly lower IC50 values compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine significantly boosts the cytotoxic potential of these compounds under hypoxic conditions, which are common in tumor microenvironments .
In Vivo Studies
In vivo models have demonstrated that compounds similar to this compound can inhibit tumor growth effectively. For instance, studies involving xenograft models showed substantial reductions in tumor size when treated with fluorinated analogs, indicating their potential as therapeutic agents in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


